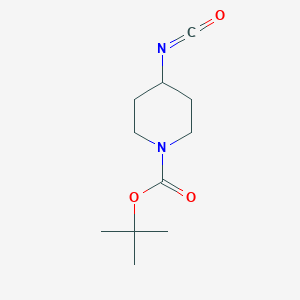

Tert-butyl 4-isocyanatopiperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-isocyanatopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-4-9(5-7-13)12-8-14/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTILVURMLRFBRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700590 | |

| Record name | tert-Butyl 4-isocyanatopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320581-97-3 | |

| Record name | tert-Butyl 4-isocyanatopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-isocyanatopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Tert-butyl 4-isocyanatopiperidine-1-carboxylate

This guide serves as a definitive technical resource for Tert-butyl 4-isocyanatopiperidine-1-carboxylate , a critical intermediate in medicinal chemistry.[1]

Note on CAS Number: The prompt references CAS 147277-64-1.[1] However, chemical registries (e.g., CAS Common Chemistry, Sigma-Aldrich) identify This compound primarily under CAS 320581-97-3 .[1] CAS 147277-64-1 is frequently associated with the amine precursor (Tert-butyl 4-aminopiperidine-1-carboxylate) or related salts.[1] This guide focuses on the isocyanate (CAS 320581-97-3) while referencing the amine precursor where relevant for synthesis.[1]

CAS Number: 320581-97-3 Role: Bifunctional Pharmacophore Linker & Electrophilic Intermediate[1]

Executive Summary

This compound (N-Boc-4-isocyanatopiperidine) is a specialized heterocyclic building block used extensively in drug discovery.[1] It serves as a "masked" piperidine scaffold, allowing researchers to introduce a piperidine ring into a molecule via a stable urea or carbamate linkage. Its primary utility lies in its dual functionality: the isocyanate (-NCO) group provides high electrophilic reactivity for clicking with nucleophiles, while the Boc (tert-butyloxycarbonyl) group protects the secondary amine, enabling controlled, sequential functionalization.

Physicochemical Profile

The following data establishes the baseline identity and physical parameters for the compound.

| Parameter | Specification |

| CAS Number | 320581-97-3 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₈N₂O₃ |

| Molecular Weight | 226.27 g/mol |

| Appearance | White to off-white low-melting solid or semi-solid |

| Melting Point | 30–35 °C (Often handled as a liquid upon slight warming) |

| Boiling Point | ~310 °C (Predicted; decomposes before boiling) |

| Density | 1.12 ± 0.1 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, THF, DMF, Ethyl Acetate.[1][2][3] Reacts with water.[1][4] |

| Stability | Moisture sensitive (hydrolyzes to amine and CO₂).[1] Store at 2–8 °C under inert gas. |

Synthetic Methodologies

The synthesis of N-Boc-4-isocyanatopiperidine is typically achieved via the carbonylation of the corresponding primary amine.[1] The use of Triphosgene (bis(trichloromethyl) carbonate) is preferred over gaseous phosgene due to safety and stoichiometric control.[1]

Core Synthesis Protocol: Amine to Isocyanate

Precursor: Tert-butyl 4-aminopiperidine-1-carboxylate (CAS 87120-72-7).[1] Reagent: Triphosgene (0.33 eq per amine equivalent).[1] Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1]

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) [0.2 M concentration].

-

Base Addition: Add Triethylamine (2.2 eq) and cool the solution to 0 °C using an ice bath.

-

Carbonylation: Dissolve Triphosgene (0.35 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes. Caution: Exothermic.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by IR (appearance of strong -N=C=O peak at ~2270 cm⁻¹) or TLC (conversion of polar amine to non-polar isocyanate).[1]

-

Workup: Quench carefully with cold saturated NaHCO₃. Extract with DCM.[1] Wash organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: The crude isocyanate is often pure enough for subsequent steps.[1] If necessary, purify via rapid filtration through a short plug of silica gel (eluting with Hexane/EtOAc) or distillation under high vacuum (if stable).

Mechanistic Pathway Visualization

The following diagram illustrates the conversion of the amine to the isocyanate and its subsequent divergent reactivity.

Caption: Synthesis of N-Boc-4-isocyanatopiperidine via Triphosgene mediated carbonylation and downstream reactivity.

Applications in Drug Discovery

This compound is a "privileged structure" intermediate.[1] The piperidine ring is ubiquitous in FDA-approved drugs (e.g., Fentanyl, Donepezil, Risperidone). The isocyanate handle allows for the rapid construction of Urea and Carbamate libraries.

Key Therapeutic Areas[5]

-

sEH Inhibitors (Soluble Epoxide Hydrolase): Urea derivatives of piperidines are potent inhibitors of sEH, a target for hypertension and inflammation. The isocyanate reacts with benzylamines to form the pharmacophore.

-

CGRP Antagonists: Used in migraine research to link the piperidine core to bulky aromatic systems via a urea bridge.[1]

-

Kinase Inhibitors: The piperidine ring serves as a solubilizing group, attached to the kinase hinge-binding motif via the urea linkage formed by this isocyanate.

Protocol: Urea Formation (Standard Coupling)

This protocol validates the activity of the isocyanate.[1]

-

Dissolution: Dissolve N-Boc-4-isocyanatopiperidine (1.0 eq) in anhydrous THF.

-

Nucleophile Addition: Add the target amine (R-NH₂, 1.0–1.1 eq).[1]

-

Catalysis (Optional): If the amine is unreactive, add 0.1 eq of DMAP (4-Dimethylaminopyridine).

-

Reaction: Stir at room temperature for 1–12 hours.

-

Isolation: Evaporate solvent. The resulting urea often precipitates or crystallizes.[1] If not, purify via column chromatography (MeOH/DCM gradient).

Handling, Stability, and Safety (E-E-A-T)

Isocyanates are reactive electrophiles and respiratory sensitizers. Strict adherence to safety protocols is required.

Hazard Identification (GHS)[1]

-

Signal Word: DANGER

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

-

H302/H312: Harmful if swallowed or in contact with skin.[1]

-

H315/H319: Causes skin irritation and serious eye irritation.[1]

Storage & Stability Protocol

-

Moisture Sensitivity: High.[1] Reacts with atmospheric moisture to form the symmetrical urea (1,3-bis(N-Boc-piperidin-4-yl)urea) and CO₂.[1]

-

Storage: Store at -20 °C or 2–8 °C in a tightly sealed container under an inert atmosphere (Argon/Nitrogen).

-

Visual Check: If the solid turns into a sticky gum or shows white precipitate (urea byproduct) upon opening, purity is compromised.

Emergency Response

-

Spill: Do not use water.[1] Cover with wet sand or a mixture of water/ethanol/ammonia to deactivate.[1]

-

Inhalation: Move to fresh air immediately. Isocyanates have poor warning properties (odor threshold > PEL).[1]

References

-

Sigma-Aldrich. this compound Product Page (CAS 320581-97-3).[1]Link[1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 320581-97-3.[1]Link[1]

-

Knölker, H. J., & Braxmeier, T. (2000). Bis(trichloromethyl) Carbonate (Triphosgene) in Organic Synthesis.[1] Synlett.[1] (General reference for Triphosgene-mediated isocyanate synthesis).

-

European Chemicals Agency (ECHA). Registration Dossier for Isocyanates and Piperidine Derivatives.[1] (General Safety Data).

Sources

- 1. echemi.com [echemi.com]

- 2. octanoic acid [(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methyl-1-oxobut-2-enoxy)-2-oxo-4-(1-oxobutoxy)-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester | C34H50O12 | CID 49926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Perfluorohexanoate | C6F11O2- | CID 22182348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dibutyltin dilaurate, 77-58-7 [thegoodscentscompany.com]

The Piperidine Scaffold in Urea Synthesis: A Technical Profile of 1-Boc-4-isocyanatopiperidine

Executive Summary

1-Boc-4-isocyanatopiperidine (CAS: 320581-97-3) is a specialized bifunctional building block extensively utilized in medicinal chemistry for the synthesis of urea-based peptidomimetics and small molecule inhibitors. Its structural utility lies in its orthogonality: it possesses a highly reactive, electrophilic isocyanate (

This dual-functionality allows researchers to install a piperidine-urea pharmacophore—a privileged motif in Soluble Epoxide Hydrolase (sEH) inhibitors and GPCR ligands—while retaining a protected secondary amine for subsequent elaboration. This guide details the structural specifications, reactivity logic, and a self-validating protocol for its deployment in urea synthesis.

Physicochemical Specifications (Data Card)

| Property | Specification |

| IUPAC Name | tert-butyl 4-isocyanatopiperidine-1-carboxylate |

| Common Name | 1-Boc-4-isocyanatopiperidine |

| CAS Number | 320581-97-3 |

| Molecular Formula | |

| Molecular Weight | 226.27 g/mol |

| Physical State | Low-melting solid or viscous colorless oil (temperature dependent) |

| Solubility | Soluble in DCM, THF, DMF, Toluene; Reacts with water/alcohols |

| Storage | -20°C, Hygroscopic (Store under Argon/Nitrogen) |

| Key IR Signal |

Structural Analysis & Reactivity Logic

The molecule operates as a "masked" piperazine-like linker. The piperidine ring typically adopts a chair conformation to minimize steric strain. The isocyanate group at C4 is the primary "warhead" for nucleophilic attack, while the Boc group acts as a steric and electronic shield for the secondary amine.

Structural Decomposition

The following diagram illustrates the functional segmentation of the molecule, highlighting the orthogonality between the protecting group and the reactive center.

Caption: Functional decomposition of 1-Boc-4-isocyanatopiperidine showing the orthogonal relationship between the protective Boc group and the reactive isocyanate center.

Mechanistic Pathway: Urea Formation

The primary application of this reagent is the formation of unsymmetrical ureas. The carbon atom of the isocyanate group is highly electrophilic. Upon attack by a primary or secondary amine (nucleophile), the electron density shifts to the oxygen, followed by a proton transfer to the nitrogen, resulting in a stable urea linkage.

Critical Consideration: The reaction is strictly anhydrous. Water acts as a competing nucleophile, hydrolyzing the isocyanate to an unstable carbamic acid, which decarboxylates to form the amine. This amine then reacts with remaining isocyanate to form a symmetric urea impurity (dimer), which is often difficult to separate.

Caption: The dominant reaction pathway for urea synthesis vs. the moisture-induced degradation pathway leading to symmetric urea impurities.

Experimental Protocol: Synthesis of a Piperidine-Urea Scaffold

Objective: To synthesize a 1-Boc-4-ureidopiperidine derivative with >95% purity using a self-validating workflow.

Reagents:

-

1-Boc-4-isocyanatopiperidine (1.1 equivalents)

-

Target Primary Amine (1.0 equivalent)

-

Dichloromethane (DCM), Anhydrous

-

Triethylamine (TEA) or DIPEA (Optional, 1.5 eq if amine is a salt)

Step-by-Step Methodology

-

System Preparation (Anhydrous Discipline):

-

Flame-dry a round-bottom flask under a stream of nitrogen or argon.

-

Why: Even trace moisture will consume the isocyanate, altering stoichiometry and generating impurities.

-

-

Solubilization:

-

Dissolve the Target Amine (1.0 eq) in anhydrous DCM (0.1 M concentration).

-

Note: If the amine is an HCl salt, add 1.5 eq of DIPEA and stir for 10 minutes to liberate the free base.

-

-

Isocyanate Addition:

-

Cool the solution to 0°C (ice bath) to control the exotherm.

-

Add 1-Boc-4-isocyanatopiperidine (1.1 eq) dropwise (dissolved in minimal DCM if it is a solid).

-

Causality: A slight excess of isocyanate ensures the valuable amine is fully consumed. The excess isocyanate is easier to remove (via scavenger resin) than unreacted amine.

-

-

Reaction & Monitoring (Self-Validation):

-

Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Validation Check A (TLC): Monitor the disappearance of the starting amine (ninhydrin stain active).

-

Validation Check B (IR - Optional): If available, monitor the disappearance of the isocyanate peak at ~2270 cm⁻¹.

-

-

Workup & Purification:

-

Scavenging (Pro-Tip): Add a polymer-supported amine (e.g., Trisamine resin) for 30 minutes to react with the excess isocyanate. Filter the resin.[1]

-

Alternative: If resin is unavailable, concentrate the solvent and perform flash column chromatography. The urea product is typically much more polar than the isocyanate.

-

Yield: Expect 85–95% yield for nucleophilic primary amines.

-

Handling, Stability & Troubleshooting

Moisture Sensitivity

The isocyanate group is thermodynamically unstable in the presence of water.

-

Sign of Degradation: Formation of a white precipitate (symmetric urea dimer) in the bottle.

-

Prevention: Store the bottle in a desiccator at -20°C. Warm to room temperature before opening to prevent condensation.

"In Situ" Generation (The Senior Scientist Approach)

If the commercial isocyanate is degraded or unavailable, it can be generated in situ from 1-Boc-4-aminopiperidine using Triphosgene or Carbonyldiimidazole (CDI).

-

Protocol: Treat 1-Boc-4-aminopiperidine with 0.35 eq Triphosgene and 2.0 eq DIPEA in DCM at 0°C for 30 mins. Then, add the target amine. This avoids storage stability issues.

Applications in Drug Discovery

The 1-Boc-4-isocyanatopiperidine scaffold is a staple in the design of:

-

Soluble Epoxide Hydrolase (sEH) Inhibitors: The urea pharmacophore mimics the transition state of epoxide hydrolysis. The piperidine ring improves solubility and pharmacokinetic properties compared to simple alkyl chains.

-

CCR5 Antagonists: Piperidine-based ureas have been explored as entry inhibitors for HIV-1, where the basic nitrogen (after Boc removal) interacts with acidic residues in the receptor binding pocket.

-

Peptidomimetics: Used to introduce constrained "urea-turns" in peptide backbones.

References

-

PubChem Compound Summary. (2025). This compound (CID 2782976). National Center for Biotechnology Information. [Link]

-

Application in sEH Inhibitors: Hwang, S. H., et al. (2007). "Synthesis and Structure-Activity Relationship of Urea-Based Soluble Epoxide Hydrolase Inhibitors." Journal of Medicinal Chemistry, 50(16), 3825–3840. (Contextual grounding for piperidine-urea scaffolds). [Link]

Sources

Technical Guide: Solubility & Handling of N-Boc-4-isocyanatopiperidine in Organic Synthesis

The following technical guide details the solubility, handling, and application of N-Boc-4-isocyanatopiperidine (also known as tert-butyl 4-isocyanatopiperidine-1-carboxylate).

CAS Number: 320581-97-3 Molecular Formula: C₁₁H₁₈N₂O₃ Molecular Weight: 226.27 g/mol Physical State: Low-melting solid or viscous oil (depending on purity/temperature).

Executive Summary

N-Boc-4-isocyanatopiperidine is a critical electrophilic building block used primarily to introduce the piperidine scaffold into peptidomimetics and small-molecule drugs via urea or carbamate linkages.

Critical Solubility Directive: While "solubility" strictly refers to the ability of a substance to dissolve, for isocyanates, solvent compatibility is the governing factor. You must distinguish between solvents that dissolve the reagent and those that chemically degrade it.

-

Ideal Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Toluene.

-

Forbidden Solvents: Water, Methanol, Ethanol, Isopropanol (and all protic solvents).

Solubility & Stability Profile

The lipophilic tert-butoxycarbonyl (Boc) group and the piperidine ring render this compound highly soluble in non-polar and polar aprotic organic solvents. However, the isocyanate moiety (-N=C=O) is highly reactive toward nucleophiles.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility | Stability | Recommendation |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | High | Primary Choice. Excellent for room temp reactions. |

| Ethers | THF, 1,4-Dioxane, MTBE | High | High | Excellent. Use anhydrous THF for moisture-sensitive couplings. |

| Aromatic | Toluene, Benzene | High | High | Good. Preferred for reactions requiring elevated temperatures (>60°C). |

| Esters | Ethyl Acetate (EtOAc) | High | High | Good. Useful for workup/extraction; less common for reaction due to potential transesterification risks at high heat. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Moderate | Use with Caution. Dry DMF is acceptable. Wet DMSO causes rapid decomposition. |

| Protic | Water, Methanol, Ethanol | N/A | Zero | FORBIDDEN. Rapid hydrolysis to amine or conversion to carbamates. |

The "Wet Solvent" Trap

Isocyanates react with water to form unstable carbamic acids, which decarboxylate to release CO₂ and the corresponding primary amine (N-Boc-4-aminopiperidine). This amine then reacts with the remaining isocyanate to form a symmetric urea impurity.

-

Mechanism: R-NCO + H₂O → [R-NHCOOH] → R-NH₂ + CO₂↑

-

Side Reaction: R-NH₂ + R-NCO → R-NH-CO-NH-R (Symmetric Urea)

Expert Insight: If you observe a white precipitate forming in your clear isocyanate solution over time, it is likely the symmetric urea formed due to moisture ingress.

Solvent Selection Strategy for Synthesis

Scenario A: Urea Formation (Reaction with Amines)

Recommended Solvent: Dichloromethane (DCM) or Anhydrous THF .

-

Rationale: DCM is non-coordinating and easily removed. It solubilizes both the isocyanate and most organic amines.

-

Protocol Note: If the amine salt is used (e.g., R-NH₂·HCl), add a tertiary base (TEA or DIPEA) to liberate the free amine.

Scenario B: Carbamate Formation (Reaction with Alcohols)

Recommended Solvent: Toluene or THF .

-

Rationale: These reactions often require heat (reflux) or a catalyst (DBTL). Toluene allows for higher reaction temperatures to drive the kinetics of the less nucleophilic alcohol attack.

Scenario C: High-Throughput Screening (HTS)

Recommended Solvent: Anhydrous DMSO (stored over molecular sieves).

-

Rationale: DMSO dissolves a wide range of compounds for library synthesis. Critical: Use immediately after preparation. Do not store isocyanate stock solutions in DMSO for >24 hours.

Visualized Workflows

Decision Tree: Solvent Selection

The following diagram illustrates the logical flow for selecting the correct solvent based on the intended reaction type.

Figure 1: Decision tree for solvent selection based on reaction partner.

Workflow: Preparation of Anhydrous Stock Solution

Standard protocol for preparing a stable stock solution for immediate use.

Figure 2: Step-by-step workflow for handling moisture-sensitive isocyanates.

Experimental Protocols

Protocol 1: Standard Dissolution & Urea Synthesis

Objective: React N-Boc-4-isocyanatopiperidine with a primary amine.

-

Preparation: Flame-dry a 50 mL round-bottom flask and equip with a magnetic stir bar and rubber septum. Flush with Nitrogen (N₂).

-

Dissolution: Add N-Boc-4-isocyanatopiperidine (1.0 equiv) to the flask. via syringe, add Anhydrous DCM (concentration ~0.1 M). Stir until fully dissolved.

-

Amine Addition: In a separate vial, dissolve the primary amine (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the isocyanate solution at 0°C.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check via TLC or LC-MS. The isocyanate peak (often visible in IR at ~2270 cm⁻¹) should disappear.

-

Workup: Evaporate solvent under reduced pressure. The product is often pure enough for use; otherwise, purify via silica flash chromatography (typically Hexanes:EtOAc).

Protocol 2: Handling "Wet" Reagents

If you suspect your N-Boc-4-isocyanatopiperidine has been exposed to moisture (crusty solid, white precipitate):

-

Dissolve a small sample in CDCl₃.

-

Run a ¹H NMR.

-

Look for a symmetric urea peak (often a broad singlet downfield >4.5 ppm for the urea NH).

-

Action: If urea content is >5%, purify via rapid filtration through a silica plug using 100% DCM, or purchase fresh reagent. Recrystallization is difficult due to the reactivity.

Storage & Safety

-

Storage: -20°C under inert atmosphere (Argon/Nitrogen). Keep container tightly sealed with Parafilm.

-

Safety: Isocyanates are sensitizers. Avoid inhalation. Always handle in a fume hood.

-

Quenching: Quench excess isocyanate with Methanol (forms the methyl carbamate) before disposal.

References

-

ChemicalBook. (2025).[1] this compound Properties & CAS 320581-97-3. Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: Isocyanates and Handling Guidelines. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10892302 (Related Piperidine Derivatives). Link

-

BenchChem. (2025).[2] Technical Guide: N-Boc-4-hydroxypiperidine and Derivatives in Organic Solvents. Link

Sources

Chemical Divergence: A Technical Guide to 1-Boc-4-aminopiperidine and 1-Boc-4-isocyanatopiperidine

Executive Summary: The Nucleophile-Electrophile Dichotomy

In medicinal chemistry, piperidine scaffolds are ubiquitous, serving as the backbone for countless GPCR ligands, kinase inhibitors, and ion channel modulators. Two critical derivatives of this scaffold—1-Boc-4-aminopiperidine and 1-Boc-4-isocyanatopiperidine —represent a fundamental chemical divergence.

While they share the same piperidine core and tert-butoxycarbonyl (Boc) protecting group, their reactivity profiles are diametrically opposed. The amine functions as a nucleophile , ready to attack electrophilic centers (acid chlorides, aldehydes). Conversely, the isocyanate acts as a potent electrophile , designed to be attacked by nucleophiles (amines, alcohols).

This guide analyzes the structural, physical, and synthetic differences between these two species, providing validated protocols for their interconversion and application in urea/carbamate synthesis.

Structural & Physical Specifications

The primary distinction lies in the C4-substituent. The amine possesses a basic primary nitrogen, whereas the isocyanate features a cumulative double bond system (

Table 1: Comparative Physicochemical Properties

| Feature | 1-Boc-4-aminopiperidine | 1-Boc-4-isocyanatopiperidine |

| CAS Number | 87120-72-7 | 320581-97-3 |

| Molecular Formula | ||

| Molecular Weight | 200.28 g/mol | 226.27 g/mol |

| Electronic Nature | Nucleophile (Lewis Base) | Electrophile (Lewis Acid character at C) |

| Physical State | Solid (Low melting: 44–48 °C) or viscous oil | Solid or Oil (often generated in situ) |

| Stability | Stable under ambient conditions.[1] | Moisture Sensitive . Hydrolyzes to amine + |

| Storage | 2–8 °C, Inert atmosphere recommended. | -20 °C, Strictly anhydrous/Argon. |

| Primary Hazard | Corrosive / Irritant. | Respiratory Sensitizer / Lachrymator. |

Synthetic Interconnectivity

The isocyanate is almost exclusively synthesized from the amine. This transformation inverts the reactivity of the C4 center, converting it from a nucleophile to an electrophile.

Mechanism of Conversion

The most robust laboratory method involves the treatment of 1-Boc-4-aminopiperidine with Triphosgene (bis(trichloromethyl) carbonate) in the presence of a non-nucleophilic base (e.g., DIPEA or Triethylamine). Triphosgene serves as a safer, solid source of phosgene.[2]

Figure 1: Synthetic pathway demonstrating the conversion of the nucleophilic amine to the electrophilic isocyanate.[1]

Reactivity Profiles & Applications

1-Boc-4-aminopiperidine (The Nucleophile)[4][5]

-

Amide Coupling: Reacts with carboxylic acids (using EDC/HOBt or HATU) to form amides.

-

Reductive Amination: Reacts with aldehydes/ketones (using

) to form secondary amines. -

SNAr Reactions: Attacks electron-deficient aromatic halides (e.g., 4-fluoronitrobenzene).

1-Boc-4-isocyanatopiperidine (The Electrophile)

-

Urea Formation: Reacts rapidly with primary/secondary amines to form unsymmetrical ureas. No coupling reagents required.

-

Carbamate Formation: Reacts with alcohols (often with heating or Lewis acid catalysis) to form carbamates.

-

"Click" Chemistry: Used in modular synthesis to link pharmacophores via stable urea linkages (e.g., Soluble Epoxide Hydrolase (sEH) inhibitors).

Figure 2: Divergent reactivity pathways.[1] The amine builds amides/amines; the isocyanate builds ureas/carbamates.

Experimental Protocols

Protocol A: Synthesis of 1-Boc-4-isocyanatopiperidine (Triphosgene Method)

This protocol converts the amine to the isocyanate. Note: Isocyanates are often used immediately without isolation due to moisture sensitivity.

Safety Warning: Triphosgene generates phosgene gas upon decomposition.[2] Perform strictly in a fume hood.

-

Preparation: Dissolve 1-Boc-4-aminopiperidine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

-

Base Addition: Add DIPEA (diisopropylethylamine) (2.5 equiv) and cool the solution to 0 °C under Argon.

-

Activation: Dissolve Triphosgene (0.35 equiv) in a minimal amount of DCM and add dropwise to the amine solution over 15 minutes.

-

Note: 0.33 equiv of triphosgene provides 1.0 equiv of phosgene. A slight excess ensures complete conversion.

-

-

Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour.

-

Monitoring: Monitor by TLC or IR (appearance of strong isocyanate peak at ~2270 cm⁻¹).

-

-

Workup (If isolating): Quench cautiously with cold water. Extract rapidly with DCM. Wash organic layer with brine, dry over

, and concentrate in vacuo at low temperature (< 30 °C). -

Storage: Use immediately or store at -20 °C under inert gas.

Protocol B: One-Pot Urea Synthesis (Isocyanate generated in situ)

This method avoids isolating the toxic/unstable isocyanate.

-

Activation: Follow Steps 1–4 from Protocol A to generate the isocyanate in situ.

-

Coupling: Once isocyanate formation is confirmed (IR or aliquot check), add the second amine (nucleophile, 1.0–1.2 equiv) directly to the reaction mixture.

-

Reaction: Stir at RT for 2–4 hours.

-

Purification: Quench with water. Extract with DCM. The urea product is often stable and can be purified via silica gel chromatography (typically MeOH/DCM gradients).

Safety & Handling Guide

The transition from amine to isocyanate introduces specific hazards that must be managed.

| Hazard Class | 1-Boc-4-aminopiperidine | 1-Boc-4-isocyanatopiperidine |

| GHS Symbol | Corrosive / Irritant | Skull & Crossbones / Health Hazard |

| Inhalation | Irritation to respiratory tract. | Sensitizer . Can cause asthma-like symptoms. |

| Moisture | Hygroscopic (absorbs water). | Reactive . Hydrolyzes to release |

| Disposal | Standard organic base waste. | Quench with aqueous alcohol/base before disposal. |

Critical "Gotcha": If 1-Boc-4-isocyanatopiperidine is exposed to moisture, it hydrolyzes back to the amine, which then reacts with the remaining isocyanate to form the symmetrical urea dimer (1,3-bis(1-Boc-piperidin-4-yl)urea). If your NMR shows a symmetric product with a urea proton, your isocyanate was wet.

References

-

Sigma-Aldrich. 1-Boc-4-aminopiperidine Product Specification.Link

-

PubChem. tert-Butyl 4-isocyanatopiperidine-1-carboxylate (CAS 320581-97-3).Link

-

Organic Chemistry Portal. Synthesis of Ureas: Isocyanate Method.Link

-

Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines.[3][4] Journal of Organic Chemistry, 79(10), 4477–4483. Link

Sources

Uses of piperidine isocyanates in medicinal chemistry

Title: Technical Guide: Piperidine Isocyanates as Versatile Synthons in Medicinal Chemistry

Executive Summary Piperidine isocyanates—specifically N-protected 4-isocyanatopiperidines—represent a high-value class of electrophilic synthons in modern drug discovery. As a derivative of the piperidine "privileged scaffold," which appears in over 20 approved drugs (e.g., Donepezil, Fentanyl, Ibrutinib), the isocyanate functionality serves as a critical gateway for installing urea and carbamate pharmacophores.

This guide details the synthetic utility, handling protocols, and medicinal chemistry applications of piperidine isocyanates, moving beyond basic reactivity to explore their role in fragment-based drug discovery (FBDD) and the synthesis of soluble Epoxide Hydrolase (sEH) inhibitors.

Part 1: The Piperidine Isocyanate Synthon

The core utility of piperidine isocyanates lies in their ability to introduce the piperidine ring and a rigid linker (urea/carbamate) in a single step. The most common commercial variant is tert-butyl 4-isocyanatopiperidine-1-carboxylate (CAS: 320581-97-3).

Structural Properties & Reactivity

The isocyanate carbon is highly electrophilic, susceptible to attack by nucleophiles containing active hydrogens.

-

Regiochemistry: The 4-position is most common due to symmetry and lower steric hindrance compared to the 2- or 3-positions.

-

Electronic State: The piperidine nitrogen must be protected (Boc, Cbz, Fmoc) to prevent intramolecular polymerization or dimerization.

-

Stability: While isolable, these isocyanates are moisture-sensitive. They hydrolyze to the corresponding amine, which then reacts with the remaining isocyanate to form symmetrical urea impurities (1,3-di(piperidin-4-yl)urea).

Table 1: Reactivity Profile of N-Boc-4-Isocyanatopiperidine

| Nucleophile | Product Class | Reaction Conditions | Medicinal Utility |

| Primary Amines ( | Unsymmetrical Ureas | 0°C to RT, non-nuc. base (DIPEA) | Kinase inhibitors, GPCR ligands |

| Secondary Amines ( | Tetrasubstituted Ureas | RT to 40°C, DIPEA/TEA | Soluble Epoxide Hydrolase (sEH) inhibitors |

| Alcohols ( | Carbamates (Urethanes) | Reflux, Lewis acid cat. (DBTL) | Prodrugs, transition state mimics |

| Water ( | Primary Amine (via Carbamic Acid) | Unwanted Side Reaction | N/A (Impurity formation) |

Part 2: Synthetic Methodologies

While commercial sources exist, "on-demand" synthesis allows for diverse N-protecting groups. Two primary pathways are employed: the Curtius Rearrangement (from acids) and Phosgenation (from amines).

Protocol A: The Curtius Rearrangement (Preferred)

This method is safer than handling phosgene and allows for the conversion of readily available piperidine-4-carboxylic acids directly to isocyanates or ureas in one pot.

Reagents:

-

Starting Material: N-Boc-piperidine-4-carboxylic acid

-

Reagent: Diphenylphosphoryl azide (DPPA)

-

Base: Triethylamine (TEA)

-

Solvent: Toluene (anhydrous)

Step-by-Step Protocol:

-

Activation: Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 equiv) in anhydrous toluene (0.2 M) under

. Add TEA (1.2 equiv). -

Azidation: Add DPPA (1.1 equiv) dropwise at 0°C. Stir for 30 min at RT.

-

Rearrangement: Heat the reaction mixture to 80–90°C. Evolution of

gas indicates the formation of the isocyanate. Monitor by IR (strong peak at ~2270 cm⁻¹). -

Coupling (One-Pot): Once rearrangement is complete (approx. 1–2 h), cool to 50°C and add the desired amine nucleophile (1.1 equiv).

-

Workup: Stir until TLC indicates consumption of isocyanate. Dilute with EtOAc, wash with 5% citric acid, sat.

, and brine.

Protocol B: Triphosgene-Mediated Synthesis

Used when the starting material is N-Boc-4-aminopiperidine.

-

Dissolve triphosgene (0.35 equiv) in DCM at -78°C.

-

Add N-Boc-4-aminopiperidine (1.0 equiv) and DIPEA (2.5 equiv) in DCM slowly.

-

Allow to warm to RT. The isocyanate forms quantitatively.

-

Note: This method requires strict anhydrous conditions to prevent urea byproduct formation.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7]

Case Study: Soluble Epoxide Hydrolase (sEH) Inhibitors

sEH inhibitors are investigated for treating hypertension and inflammation.[1] The pharmacophore typically requires a urea core with a lipophilic group on one side and a polar group on the other.

-

Mechanism: The piperidine isocyanate reacts with an aniline or cycloalkyl amine.

-

Role of Piperidine: The piperidine ring improves water solubility and metabolic stability compared to purely alkyl chains.

-

Example Workflow: Reaction of N-Boc-4-isocyanatopiperidine with 4-(trifluoromethoxy)aniline yields a potent sEH inhibitor precursor.

Library Synthesis (Parallel Chemistry)

Piperidine isocyanates are ideal for high-throughput synthesis of urea libraries.

-

Solid Phase: The isocyanate can be reacted with resin-bound amines.

-

Scavenging: Excess isocyanate is easily removed using polymer-supported trisamine resins (PS-Trisamine), simplifying purification.

Part 4: Visualization & Pathways

Diagram 1: The Curtius Rearrangement Pathway

This diagram illustrates the conversion of the carboxylic acid to the urea via the isocyanate intermediate.[2]

Caption: Mechanistic flow of the Curtius rearrangement converting piperidine acid to urea via the isocyanate.

Diagram 2: Divergent Synthesis from Piperidine Isocyanate

This workflow demonstrates how a single isocyanate batch can generate three distinct pharmacophore classes.

Caption: Divergent synthetic utility of the piperidine isocyanate scaffold.

Part 5: Strategic Considerations

-

Safety: Isocyanates are sensitizers and lachrymators. All reactions must be performed in a fume hood.

-

Stoichiometry: When synthesizing ureas, use a slight excess of the amine (1.1 equiv) rather than the isocyanate to ensure complete consumption of the electrophile. Excess amine is easier to remove (acid wash) than excess isocyanate.

-

Analysis: Isocyanates show a characteristic IR stretch at 2250–2270 cm⁻¹ . Disappearance of this peak confirms reaction completion.

References

-

Ghosh, A. K., et al. (2018). "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." ChemMedChem. Link

-

Shen, H. C. (2010). "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents. Link

-

Peer, C. J., et al. (2012). "Synthesis and Structure-Activity Relationship of Piperidine-Derived Non-Urea Soluble Epoxide Hydrolase Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

-

BenchChem Application Note. (2025). "Piperidine-1-carbonyl Azide for the Synthesis of Piperidine-Containing Moieties." Link

Sources

Strategic Sourcing and Application of 1-Boc-4-isocyanatopiperidine

Topic: in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Sourcing Managers

Executive Summary

1-Boc-4-isocyanatopiperidine (CAS: 147189-20-8) is a critical electrophilic building block in medicinal chemistry, primarily utilized to introduce the piperidine scaffold via stable urea or carbamate linkages. While commercially available, its high reactivity toward moisture necessitates a rigorous "Make vs. Buy" analysis. This guide provides a technical evaluation of commercial sources, pricing tiers, and self-validating synthesis protocols to ensure supply chain resilience and experimental reproducibility.

Chemical Profile & Significance[1][2][3][4][5]

The piperidine ring is a "privileged structure" in drug discovery, appearing in numerous FDA-approved therapeutics (e.g., Donepezil, Fentanyl derivatives, various GPCR ligands). The isocyanate functionality at the 4-position allows for the rapid diversification of this core, serving as a "linchpin" in fragment-based drug design (FBDD).

| Property | Data |

| IUPAC Name | tert-butyl 4-isocyanatopiperidine-1-carboxylate |

| CAS Number | 147189-20-8 |

| Molecular Weight | 226.27 g/mol |

| Formula | C₁₁H₁₈N₂O₃ |

| Physical State | Colorless to pale yellow oil (or low-melting solid) |

| Storage | -20°C, Hygroscopic, Store under Argon/Nitrogen |

| Key Hazard | Respiratory Sensitizer (Isocyanate), Irritant |

Mechanistic Utility

The isocyanate group (-N=C=O) is highly electrophilic. It reacts with nucleophiles to form stable pharmacophores:

-

+ Amines (R-NH₂): Yields Ureas (common in soluble epoxide hydrolase (sEH) inhibitors).

-

+ Alcohols (R-OH): Yields Carbamates (used for prodrugs or transition state mimics).

Commercial Landscape: Suppliers & Price Analysis[7]

Sourcing this reagent requires navigating between "Catalog Houses" (high price, small pack) and "Building Block Specialists" (bulk pricing, variable lead time).

Supplier Tiers

| Tier | Vendor Examples | Typical Pack Size | Price Estimate (USD)* | Lead Time | Recommended For |

| Tier 1: Premium | Sigma-Aldrich (Merck) | 250mg - 1g | $150 - $300 / g | Immediate | GLP/GMP reference standards |

| Tier 2: Specialist | Combi-Blocks, Enamine | 1g - 25g | $40 - $80 / g | 1-2 Weeks | MedChem SAR campaigns |

| Tier 3: Bulk | Fluorochem, Ambeed | 25g - 100g+ | $20 - $40 / g | 2-4 Weeks | Process scale-up |

*Note: Prices fluctuate based on stock levels and raw material costs. Data reflects Q1 2025 market estimates.

Quality Control (QC) Warning

The "Hidden" Impurity: The primary failure mode for commercial batches is moisture ingress.

-

Mechanism: Isocyanate + H₂O → Carbamic Acid → Amine + CO₂.

-

Result: The amine reacts with remaining isocyanate to form the symmetrical urea dimer .

-

Detection: Check ¹H NMR for a urea NH doublet (~6.0 ppm) or LCMS for the dimer mass [M+H]⁺ = 427.

The "Make vs. Buy" Decision Matrix

For campaigns requiring >10g, synthesis is often more cost-effective and ensures freshness. Two primary routes exist: the Curtius Rearrangement (from acid) and the Triphosgene Method (from amine).

Synthesis Logic Flow

Figure 1: Decision matrix for sourcing 1-Boc-4-isocyanatopiperidine. Validation (QC) is mandatory regardless of the source.

Technical Protocols

A. Synthesis via Triphosgene (Recommended for Scale)

Rationale: The amine precursor (1-Boc-4-aminopiperidine) is cheaper and more stable than the carboxylic acid used in the Curtius route.

Safety: Triphosgene generates phosgene in situ. Perform in a well-ventilated fume hood.

-

Preparation: Dissolve triphosgene (0.35 equiv) in anhydrous DCM at 0°C under Argon.

-

Addition: Slowly add a solution of 1-Boc-4-aminopiperidine (1.0 equiv) and DIPEA (2.5 equiv) in DCM dropwise over 30 mins.

-

Note: Slow addition prevents the amine from reacting with the forming isocyanate (dimerization).

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (stain with ninhydrin; isocyanate will not stain, amine will).

-

Workup: Quench with cold 1N HCl (rapidly) to remove unreacted amine. Extract with DCM.[1][2] Dry over Na₂SO₄.[3][1]

-

Purification: Flash chromatography (Hexane/EtOAc). Do not use methanol or amines in the eluent.

B. Application: General Urea Coupling Protocol

This protocol ensures high yield by driving the reaction to completion using a slight excess of the nucleophile.

Reagents:

-

1-Boc-4-isocyanatopiperidine (1.0 equiv)

-

Amine Partner (R-NH₂) (1.1 equiv)

-

Solvent: Anhydrous DCM or THF

Workflow:

-

Dissolve the amine partner in anhydrous solvent.

-

Add the isocyanate solution at 0°C.

-

Stir at RT for 2–4 hours.

-

Scavenging (Self-Validating Step): Add polymer-supported trisamine resin (PS-Trisamine) to scavenge excess isocyanate. Stir for 1 hour.

-

Filter and concentrate. The product is usually pure enough for deprotection.

Reaction Pathway & Side Reactions

Figure 2: Competitive reaction pathways. The red path indicates the moisture-induced failure mode leading to dimerization.

References

-

Synthesis via Curtius Rearrangement

- Ghosh, A. K., et al. "The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses." J. Org. Chem. 2018.

-

Triphosgene Protocol Adaptation

-

Application in sEH Inhibitors

- Hwang, S. H., et al. "Synthesis and Structure-Activity Relationships of Soluble Epoxide Hydrolase Inhibitors." J. Med. Chem. 2007.

-

Supplier Data Verification

- Combi-Blocks Product Catalog (1-Boc-4-isocyan

Sources

Technical Guide: Stability and Storage of Boc-Protected Isocyanates

Executive Summary

Boc-protected isocyanates (typically tert-butyl carbamate-functionalized isocyanates) represent a paradox in chemical stability. While the Boc (tert-butyloxycarbonyl) group is designed to be robust against nucleophilic attack, the isocyanate (-N=C=O) moiety is inherently electrophilic and moisture-sensitive.

The storage of these compounds requires a "Dual-Defense" strategy:

-

Moisture Exclusion: To prevent irreversible hydrolysis to ureas.

-

Thermal Regulation: To inhibit isocyanate dimerization and prevent thermal extrusion of the Boc group (isobutylene release).

This guide details the physicochemical degradation pathways and provides a validated protocol for long-term storage and quality control (QC).

Part 1: The Chemistry of Instability

To preserve these reagents, one must understand how they fail.[1] The degradation is rarely a single event but a cascade of reactions triggered by environmental exposure.

The Hydrolytic Cascade (Moisture Attack)

The primary failure mode is moisture ingress. Unlike simple alkyl isocyanates, Boc-protected isocyanates often yield complex mixtures of ureas and deprotected amines upon hydrolysis.

-

Step 1: Water attacks the isocyanate to form a carbamic acid intermediate.[2]

-

Step 2: Carbamic acid spontaneously decarboxylates, releasing

and yielding an amine. -

Step 3: The newly formed amine behaves as a nucleophile, attacking remaining isocyanate to form a symmetrical urea (often an insoluble solid).

Thermal & Acid Sensitivity

-

Dimerization: At temperatures >40°C, isocyanates in the liquid phase can cyclodimerize to form uretidinediones (4-membered rings).

-

Boc Lability: While Boc is stable at room temperature, it becomes labile at >80°C or in the presence of trace acids (generated during hydrolysis), leading to the release of isobutylene and free amines.

Degradation Pathway Diagram

Figure 1: Mechanistic pathways of Boc-isocyanate decomposition. The formation of Urea is autocatalytic as the amine product consumes the active reagent.

Part 2: Storage Protocols (The "Zero-Moisture" Standard)

The following protocol is mandatory for maintaining reagent purity >95% over 6+ months.

The Storage Matrix

| Parameter | Specification | Rationale |

| Temperature | -20°C ± 5°C | Inhibits dimerization; well below Boc thermal cleavage threshold. |

| Atmosphere | Argon (Ar) | Ar is heavier than air, creating a better "blanket" than |

| Container | Amber Glass | Prevents UV-initiated radical decomposition. Plastic is permeable to moisture over long periods. |

| Seal | Parafilm + Desiccant | Secondary barrier against freezer humidity. |

Handling Workflow (The "Warm-Up" Rule)

The most common error occurs before the bottle is opened. Opening a cold bottle (

-

Retrieval: Remove reagent from -20°C storage.

-

Equilibration: Place the sealed vessel in a desiccator at Room Temperature (RT) for 45–60 minutes . Do not open until the glass is dry to the touch and at ambient temperature.

-

Dispensing:

-

Flush the headspace with dry Argon immediately after opening.

-

Use oven-dried spatulas or syringes.

-

If liquid: Use a septum and syringe technique to avoid exposing the bulk liquid to air.

-

-

Resealing: Purge headspace with Argon for 10 seconds, cap tightly, wrap with Parafilm, and return to -20°C immediately.

Part 3: Quality Control & Validation

Do not assume stability. Validate purity before committing valuable advanced intermediates.

Visual Inspection

-

Pass: Clear oil or white crystalline solid (depending on derivative).

-

Fail: Turbidity (cloudiness) in oils; formation of a "crust" on the cap or liquid surface. This crust is Polyurea and indicates seal failure.

Quantitative Validation: Modified ASTM D2572

For drug development scales, the industrial ASTM D2572 (titration of kg quantities) is adapted to mg scale using the Dibutylamine (DBA) Back-Titration Method .

Principle: Excess dibutylamine reacts with isocyanate to form a urea. The unreacted amine is back-titrated with standard HCl.

Protocol:

-

Dissolution: Dissolve ~100 mg of sample (accurately weighed) in 5 mL dry Toluene.

-

Reaction: Add 5.0 mL of 2N Dibutylamine in Toluene (Standardized).

-

Incubation: Stir for 15 minutes at RT (capped).

-

Quench: Add 20 mL Isopropanol.

-

Titration: Titrate with 1.0 N HCl to a potentiometric endpoint (pH meter) or Bromophenol Blue endpoint (Blue

Yellow). -

Calculation:

- = Volume HCl for Blank (mL)

- = Volume HCl for Sample (mL)

- = Normality of HCl

- = Weight of sample (g)

Rapid Check: FT-IR Spectroscopy

For a Go/No-Go decision, FT-IR is faster than titration.

-

Diagnostic Peak: Strong, sharp absorbance at 2250–2270 cm⁻¹ (Isocyanate asymmetric stretch).

-

Degradation Markers:

-

Loss of 2270 cm⁻¹ intensity.

-

Appearance of broad bands at 3300–3400 cm⁻¹ (N-H stretch from Urea/Amine).

-

Appearance of 1640–1690 cm⁻¹ (Urea Carbonyl).

-

Part 4: Safety & Disposal[1]

Boc-protected isocyanates are potent sensitizers and lachrymators.

Quenching Spills

Never wipe up a spill with water alone (generates

-

50% Ethanol

-

45% Water

-

5% Concentrated Ammonia

Cover the spill with this solution/absorbent mixture and wait 30 minutes before disposal. The ammonia forces the conversion to urea rapidly.

Toxicology Note

While the Boc group increases molecular weight and lowers volatility compared to small isocyanates (like Methyl Isocyanate), these compounds can still induce occupational asthma . All handling must occur in a fume hood.

References

-

ASTM International. ASTM D2572-19, Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. West Conshohocken, PA, 2019.

-

Sigma-Aldrich (Merck). Technical Bulletin: Handling and Storage of Isocyanates.

-

Safe Work Australia. Guide to Handling Isocyanates. 2020.

-

BenchChem. Stability and Storage of Boc-Protected Diamines and Isocyanates.

-

Covestro. Guidelines for Diisocyanate Storage Tank Systems.

Sources

Methodological & Application

Application Note: Synthesis of Ureas Using Tert-butyl 4-isocyanatopiperidine-1-carboxylate

This Application Note is designed for medicinal chemists and drug development professionals. It details the use of Tert-butyl 4-isocyanatopiperidine-1-carboxylate (CAS 147277-69-6) in the synthesis of unsymmetrical ureas, a critical scaffold in the development of Soluble Epoxide Hydrolase (sEH) inhibitors and GPCR ligands.

Introduction & Strategic Value

The piperidine ring is a "privileged scaffold" in medicinal chemistry, offering favorable pharmacokinetic (PK) properties such as improved solubility and metabolic stability compared to flexible alkyl chains. This compound (also known as N-Boc-4-isocyanatopiperidine ) is a high-value building block that allows for the direct, one-step installation of a piperidine-urea moiety.

This reagent is particularly prominent in the synthesis of Soluble Epoxide Hydrolase (sEH) inhibitors . Research has shown that replacing the adamantyl or cyclohexyl groups of early sEH inhibitors (like DCU) with a piperidine moiety significantly improves oral bioavailability and blood-brain barrier penetration while maintaining picomolar potency.

Key Applications

-

sEH Inhibitors: Synthesis of analogs to t-AUCB and APAU for anti-inflammatory and anti-hypertensive therapeutics.

-

GPCR Ligands: Construction of urea-linked pharmacophores for dopamine and muscarinic receptors.

-

Fragment-Based Drug Design (FBDD): Rapid generation of urea libraries to probe hydrogen-bonding pockets (Asp333, Tyr381 in sEH).

Chemical Profile & Handling

-

Reagent: this compound

-

CAS: 147277-69-6

-

Molecular Weight: 226.27 g/mol

-

Physical State: Typically a white to off-white solid or viscous oil (depending on purity/temperature).

-

Reactivity: Highly electrophilic; reacts rapidly with nucleophiles (amines, alcohols).

-

Stability: Moisture sensitive. Hydrolyzes to the corresponding amine (N-Boc-4-aminopiperidine) and CO₂ upon exposure to water.

Storage & Safety:

-

Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Handle in a fume hood; isocyanates are potent sensitizers and lachrymators.

Reaction Mechanism

The formation of the urea linkage proceeds via the nucleophilic addition of a primary or secondary amine to the central carbon of the isocyanate group. This reaction is generally atom-economical and requires no exogenous catalyst, although a non-nucleophilic base is often added to scavenge protons if the amine is supplied as a salt.

Mechanistic Pathway (Graphviz)

Figure 1: Mechanism of urea formation via nucleophilic addition.

Protocol 1: Standard Solution-Phase Synthesis

This protocol is optimized for the synthesis of N-(1-Boc-piperidin-4-yl)-N'-aryl/alkyl ureas on a 100 mg to 1 g scale.

Reagents

-

Amine (Nucleophile): 1.0 equiv (e.g., Aniline derivative, Benzylamine).

-

Isocyanate: this compound (1.0 – 1.1 equiv).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).

-

Base (Optional): Diisopropylethylamine (DIPEA) (Use 1.5 equiv only if amine is a salt).

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

-

Dissolution: Dissolve the Amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Note: If the amine is an HCl salt, add DIPEA (1.5 equiv) and stir for 10 mins to liberate the free base.

-

-

Addition: Cool the solution to 0°C (ice bath). Add This compound (1.1 equiv) dropwise dissolved in a minimum amount of DCM.

-

Rationale: Cooling prevents uncontrolled exotherms and minimizes side reactions (e.g., dimerization).

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) .

-

Time: Typically 2–12 hours. Monitor by TLC or LC-MS (Look for disappearance of amine).

-

-

Workup:

-

Option A (Precipitation): Many urea products precipitate out of DCM/Hexane. Add Hexane (2 volumes), filter the solid, and wash with cold ether.

-

Option B (Extraction): If soluble, dilute with DCM, wash with 1N HCl (to remove unreacted amine), then sat. NaHCO₃, and Brine. Dry over Na₂SO₄.

-

-

Purification: Flash column chromatography (MeOH/DCM gradients) is standard if recrystallization fails.

Protocol 2: High-Throughput Parallel Synthesis (Library Generation)

Designed for 96-well plates to generate sEH inhibitor libraries.

Workflow Diagram (Graphviz)

Figure 2: High-throughput workflow for urea library generation.

Procedure

-

Plate Loading: Dispense diverse amines (50 µmol) into wells.

-

Reagent Addition: Add Isocyanate (55 µmol) in anhydrous DCM (500 µL/well).

-

Incubation: Seal plate and shake at RT for 12 hours.

-

Scavenging: Add Polymer-supported Trisamine resin (3 equiv excess relative to isocyanate) to scavenge unreacted isocyanate. Shake for 4 hours.

-

Isolation: Filter off the resin. Evaporate solvent using a centrifugal evaporator (Genevac).

-

Deprotection (Optional): To remove the Boc group, treat the residue with 4M HCl in Dioxane for 1 hour, then evaporate to yield the piperidine-urea salt.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Moisture contamination | Use anhydrous solvents and keep under N₂ atmosphere. Water competes with the amine to form the urea dimer. |

| Precipitate in Reaction | Urea product insolubility | This is often good. Filter the solid; it is likely pure product. If the reaction stalls, switch to DMF or DMSO. |

| Impurity: Symmetric Urea | Hydrolysis of Isocyanate | The isocyanate hydrolyzed to its amine, which then reacted with remaining isocyanate. Ensure strict anhydrous conditions. |

| Unreacted Amine | Low nucleophilicity | For electron-deficient anilines, heat the reaction to 40–60°C or use a catalyst like DMAP (10 mol%). |

Case Study: Synthesis of sEH Inhibitor Analogues

In the development of Soluble Epoxide Hydrolase inhibitors, the N-Boc-4-isocyanatopiperidine scaffold is used to synthesize analogs of t-AUCB.

-

Target: Improved metabolic stability over adamantyl-ureas.

-

Chemistry: Reaction of this compound with 4-(trans-4-aminocyclohexyl)benzoic acid methyl ester.

-

Outcome: The resulting urea shows low nanomolar potency (IC50 < 5 nM) against human sEH. The Boc group is subsequently removed (TFA/DCM) to allow for further functionalization or to improve water solubility as the hydrochloride salt.

References

-

National Center for Biotechnology Information (2025). Structure-directed discovery of potent soluble epoxide hydrolase inhibitors. PubMed Central. Available at: [Link]

-

MDPI (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines. Available at: [Link][1][2][3][4]

-

Organic Chemistry Portal. Synthesis of Isocyanides and Ureas. Available at: [Link]

Sources

Application Note: Synthesis of Urea Scaffolds using 1-Boc-4-isocyanatopiperidine

Part 1: Executive Summary & Strategic Value

The reaction between 1-Boc-4-isocyanatopiperidine (CAS: 147200-03-1) and primary amines is a cornerstone transformation in modern medicinal chemistry. This reaction yields 1-Boc-4-ureidopiperidines , a privileged pharmacophore found in inhibitors of Soluble Epoxide Hydrolase (sEH), CCR antagonists, and various GPCR ligands.

Unlike aromatic isocyanates, which are highly reactive and prone to rapid hydrolysis, 1-Boc-4-isocyanatopiperidine is an aliphatic isocyanate. It offers a balanced reactivity profile: stable enough for easy handling but electrophilic enough to react quantitatively with primary amines under mild conditions.

Key Technical Advantages:

-

Orthogonal Protection: The tert-butoxycarbonyl (Boc) group remains stable during urea formation, allowing for subsequent N-deprotection and diversification at the piperidine nitrogen.

-

Atom Economy: The reaction is an addition process with no small-molecule byproducts (atom economy = 100%), simplifying purification.

-

Modularity: Ideal for "Mix-and-Read" combinatorial libraries.

Part 2: Chemical Foundation & Mechanism

The Reagent

-

Name: tert-Butyl 4-isocyanatopiperidine-1-carboxylate

-

Molecular Weight: 226.27 g/mol

-

Physical State: Low-melting solid or viscous oil (often solidifies upon storage at -20°C).

-

Reactivity: Electrophilic carbon at the isocyanate center (-N=C =O).

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the primary amine's lone pair onto the central carbon of the isocyanate group. This forms a zwitterionic intermediate, followed by a rapid proton transfer to form the stable urea linkage.

Figure 1: Mechanism of urea formation via nucleophilic addition.

Part 3: Critical Control Points (Expertise & Experience)

To ensure reproducibility and high yields (>90%), the following variables must be controlled.

Moisture Sensitivity (The "Aniline Trap")

Risk: Water competes with the amine for the isocyanate.

-

Pathology: Isocyanate +

-

Consequence: The newly formed amine reacts with remaining isocyanate to form a symmetrical urea dimer (Bis-urea), which is a difficult-to-separate impurity.

-

Control: Use anhydrous solvents (DCM, THF) and dry glassware. If the primary amine is a hydrochloride salt, use a non-nucleophilic base (DIPEA) and ensure the solvent is dry.

Stoichiometry

-

Standard: 1.0 equiv Amine : 1.05 equiv Isocyanate.

-

Reasoning: Using a slight excess of the isocyanate ensures the amine (often the more valuable biological component) is fully consumed. Excess isocyanate can be easily scavenged (see Protocol B).

Solvent Selection

| Solvent | Suitability | Notes |

| Dichloromethane (DCM) | Excellent | High solubility for reactants; easy to remove; non-nucleophilic. |

| Tetrahydrofuran (THF) | Good | Good for polar amines; ensure it is peroxide-free and dry. |

| DMF/DMSO | Fair | Use only if reactants are insoluble in DCM/THF. Harder to remove during workup. |

| Alcohols (MeOH/EtOH) | Poor | Avoid. Solvents will react with isocyanate to form carbamates. |

Part 4: Experimental Protocols

Protocol A: Standard Solution-Phase Synthesis (High Purity)

Best for: Scale-up (>100 mg) or when the amine is valuable.

Materials:

-

Primary Amine (

) -

1-Boc-4-isocyanatopiperidine (1.1 equiv)[1]

-

Anhydrous DCM

-

DIPEA (only if amine is a salt, 1.5 equiv)

Step-by-Step:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen or Argon.

-

Dissolution: Dissolve the primary amine (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M concentration).

-

Note: If using an amine salt, add DIPEA (1.5 mmol) and stir for 5 mins to liberate the free base.

-

-

Addition: Cool the solution to

(ice bath). Add 1-Boc-4-isocyanatopiperidine (1.1 mmol) dropwise (if liquid) or portion-wise (if solid). -

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

-

Validation (IPC): Check TLC or LC-MS.

-

Self-Validating Signal: Disappearance of the amine spot.

-

-

Workup:

-

Dilute with DCM (20 mL).

-

Wash with 0.5 M HCl (to remove unreacted amine/DIPEA).

-

Wash with Saturated

and Brine. -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Most products are pure enough (>95%) for subsequent steps. If necessary, recrystallize from EtOAc/Hexanes.

Protocol B: Parallel Synthesis (Library Generation)

Best for: 96-well plates or creating diverse libraries.

Workflow Diagram:

Figure 2: High-throughput workflow using polymer-supported scavengers.

Specifics:

-

Reaction: React amine (1 equiv) with Isocyanate (1.2 equiv) in DCM.

-

Scavenging: Add Polymer-Supported Trisamine (3 equiv relative to excess isocyanate). Shake for 4 hours. The resin-bound amine reacts with the excess isocyanate to form a resin-bound urea.

-

Filtration: Filter off the resin. The filtrate contains only the pure product.

Part 5: Troubleshooting & Validation

Self-Validating Analytical Markers:

| Observation | Diagnosis | Remediation |

| IR Spectrum: Strong peak at | Unreacted Isocyanate present | Reaction incomplete (stir longer) or excess reagent used (scavenge). |

| LC-MS: Mass = Product + 226 | Double addition (rare) | Check stoichiometry. |

| LC-MS: Mass = Product + 18 (or dimer mass) | Hydrolysis (Urea dimer formation) | CRITICAL: Solvent was wet. Repeat with anhydrous solvent. |

| NMR: Boc singlet at 1.45 ppm intact | Reaction successful | Confirm integration ratio of Boc (9H) to Piperidine protons. |

Part 6: References

-

Original Synthesis & Utility:

-

Ozaki, S. (1972). Recent advances in isocyanate chemistry. Chemical Reviews, 72(5), 457–496.

-

-

Medicinal Chemistry Application (sEH Inhibitors):

-

Shen, H. C. (2010). Soluble epoxide hydrolase inhibitors: a patent review (2006 – 2008). Expert Opinion on Therapeutic Patents, 20(7), 941–956.

-

-

Parallel Synthesis Techniques:

-

Booth, R. J., & Hodges, J. C. (1997). Solid-Supported Reagents and Scavengers: A New Paradigm in Chemical Library Generation. Accounts of Chemical Research, 30, 97-104.

-

-

General Urea Synthesis Protocol:

-

Padiya, K. J., et al. (2012). Unprecedented "On-Water" Promoted Synthesis of Urea Derivatives. Organic Letters, 14(11), 2814–2817. (Note: Cited for context on alternative methods, though anhydrous is preferred for Boc-piperidine).

-

Sources

Application Note: Precision Synthesis of Piperidine Carbamates

Kinetic Control and Catalytic Strategies for Aliphatic Isocyanate Coupling

Part 1: Strategic Context & Mechanistic Architecture

Abstract Piperidine carbamates represent a critical structural motif in modern medicinal chemistry, serving as the pharmacophore for numerous FAAH (Fatty Acid Amide Hydrolase) and MAGL (Monoacylglycerol Lipase) inhibitors used in pain and neurodegenerative research.[1] Unlike aromatic isocyanates, which are highly electrophilic, piperidine isocyanates (aliphatic) possess lower reactivity, often requiring specific catalytic activation to couple with sterically hindered or electron-deficient alcohols. This guide details a robust, self-validating protocol for synthesizing these scaffolds, specifically focusing on the coupling of 1-Boc-4-isocyanatopiperidine with diverse alcohol substrates.

The "Silent Killer": Moisture Control The primary failure mode in isocyanate chemistry is not lack of reactivity, but competitive hydrolysis. Water reacts with isocyanates to form unstable carbamic acids, which decarboxylate to amines. These amines then react with the remaining isocyanate to form symmetric ureas (dialkyl ureas), an impurity often difficult to separate from the target carbamate.

-

Rule 1: All glassware must be oven-dried (

C) for at least 4 hours. -

Rule 2: Solvents must be anhydrous (

ppm H

Mechanistic Pathway

The formation of the carbamate linkage requires the nucleophilic attack of the alcohol hydroxyl group onto the electrophilic carbon of the isocyanate cumulated double bond system (

Catalytic Modes:

-

Lewis Acid Catalysis (DBTL): Dibutyltin dilaurate coordinates with the isocyanate nitrogen and oxygen, increasing the electrophilicity of the carbonyl carbon. It also complexes the alcohol, bringing the reactants into proximity.

-

Base Catalysis (DMAP/TEA): Activates the alcohol by increasing the nucleophilicity of the oxygen atom.

Caption: Dual-pathway mechanism for isocyanate activation. DBTL provides a coordination template for difficult substrates, while base catalysis drives nucleophilicity.

Part 2: Experimental Protocols

Reagents & Equipment[2][3]

-

Substrate: tert-Butyl 4-isocyanatopiperidine-1-carboxylate (CAS: 147274-04-0). Note: The N-1 position must be protected (Boc, Cbz) to prevent self-polymerization.

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene (for high temp).

-

Catalyst: Dibutyltin Dilaurate (DBTL) [Sigma-Aldrich].

-

Quench: Methanol (HPLC grade).

Protocol A: The "Gold Standard" (DBTL Catalyzed)

Recommended for secondary alcohols, phenols, or when high conversion is critical.

-

System Prep: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Cool under a stream of dry nitrogen.

-

Solvent Charge: Syringe in Anhydrous DCM (0.1 M concentration relative to isocyanate).

-

Reactant Addition:

-

Add the Alcohol (1.0 equiv).

-

Add 1-Boc-4-isocyanatopiperidine (1.1 equiv). Slight excess ensures complete consumption of the alcohol, which is often harder to remove.

-

-

Catalysis: Add DBTL (1–5 mol%).

-

Tip: Prepare a stock solution of DBTL in DCM to ensure accurate micropipetting.

-

-

Reaction: Stir at Room Temperature (25°C) for 4–16 hours.

-

Optimization: If no reaction after 2 hours (checked by TLC), heat to reflux (40°C for DCM, or switch to Toluene/80°C).

-

-

Validation (In-Process Control):

-

FT-IR: Monitor the disappearance of the strong isocyanate peak at ~2270 cm⁻¹ .

-

TLC: Stain with PMA (Phosphomolybdic Acid) or Charring. Isocyanates streak; Carbamates form distinct spots.

-

-

Workup:

-

Add Methanol (2 mL) and stir for 15 mins to quench excess isocyanate (forms the methyl carbamate, which is easily separated).

-

Concentrate in vacuo.

-

Purify via Flash Column Chromatography (Hexanes:Ethyl Acetate gradient).

-

Protocol B: The "Green" Variant (Non-Tin)

Recommended for primary alcohols or pharmaceutical late-stage functionalization where Tin limits (ppm) are strict.

-

Setup: Same as Protocol A.

-

Catalyst: Replace DBTL with DMAP (4-Dimethylaminopyridine) (10 mol%) and TEA (Triethylamine) (1.0 equiv).

-

Conditions: Reflux is often required for aliphatic isocyanates using this method.

-

Workup: Requires an acidic wash (0.5 M HCl) during extraction to remove the DMAP/TEA before chromatography.

Part 3: Data Analysis & Troubleshooting

Reaction Parameter Optimization Table

| Variable | Condition | Impact on Piperidine Isocyanate Coupling |

| Solvent Polarity | DCM (Polar Aprotic) | Standard. Good solubility for Boc-piperidines. |

| Toluene (Non-polar) | High Temp. Use for sterically hindered alcohols ( | |

| THF | Avoid. Often contains water; peroxides can oxidize sensitive amines. | |

| Stoichiometry | 1.1 eq Isocyanate | Preferred. Excess isocyanate is easier to quench/remove than unreacted alcohol. |

| Catalyst | DBTL (Sn) | High Activity. Essential for |

| DMAP (Base) | Moderate Activity. Good for | |

| Temperature | 0°C | Too Slow. Aliphatic isocyanates are stable; start at RT. |

| Reflux | Accelerated. Necessary for tertiary alcohols. |

Troubleshooting Decision Tree

Caption: Logic flow for diagnosing stalled reactions or urea contamination events.

Part 4: Safety & Handling (Critical)

Isocyanate Sensitization: Piperidine isocyanates are potent respiratory sensitizers. Inhalation can cause asthma-like symptoms (sensitization) which may be permanent.

-

Engineering Control: ALL weighing and handling must occur inside a functioning fume hood.

-

Spill Protocol: Do not wipe with paper towels. Cover with a mixture of Water (90%), Concentrated Ammonia (8%), and Detergent (2%) . Let sit for 30 minutes to decontaminate (converts isocyanate to urea) before disposal.

References

-

Catalytic Mechanism of DBTL

-

Non-Tin Catalysis (DMAP/Base)

- Blank, W. J. (1999). Catalysis of the Isocyanate-Hydroxyl Reaction by Non-Tin Catalysts.

-

[Link]

-

Piperidine Carbamates in Drug Discovery (FAAH Inhibitors)

- Grim, T. W., et al. (2020). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases.

-

[Link]

-

Boc-Protected Amine to Carbamate Methodology

- Valli, V. L. K., & Alper, H. (1995). A Simple, Convenient, and Efficient Method for the Synthesis of Isocyanates from Urethanes. Journal of Organic Chemistry.

-

[Link]

-

Isocyanate Safety Guidelines

- Safe Work Australia. (2020).

-

[Link]

Sources

- 1. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. Isocyanates - Aromatic Isocyanate Surface Contamination Sampling and Evaluation Techniques | Occupational Safety and Health Administration [osha.gov]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

One-Pot Synthesis of Novel Urea Derivatives from N-Boc-4-Piperidone: A Practical Guide for Drug Discovery

Abstract

This comprehensive guide details a highly efficient, one-pot methodology for the synthesis of diverse urea derivatives commencing from N-Boc-4-piperidone. The protocol leverages a sequential reductive amination followed by an in-situ urea formation, providing a streamlined approach for the generation of compound libraries crucial for drug discovery and medicinal chemistry. This document provides an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the scope and potential applications of this synthetic strategy. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast number of FDA-approved drugs and clinical candidates.[1][2] Its saturated heterocyclic structure allows for the precise three-dimensional positioning of substituents, enabling optimal interactions with biological targets.[3] When combined with the urea functional group, which is a key pharmacophore capable of forming multiple hydrogen bonds, the resulting piperidinyl-urea derivatives exhibit a wide range of biological activities.[4] These compounds have found applications as anticancer, anti-HIV, and antibacterial agents, among others.[4][5][6]

Traditional multi-step syntheses of these valuable compounds can be time-consuming and lead to significant material loss between steps. One-pot syntheses, by contrast, offer a more sustainable and efficient alternative by minimizing purification steps, reducing solvent waste, and improving overall yield. This guide focuses on a robust one-pot procedure starting from the readily available N-Boc-4-piperidone, which serves as a versatile building block for introducing diversity at the 4-position of the piperidine ring.

Reaction Scheme and Mechanism

The one-pot synthesis of urea derivatives from N-Boc-4-piperidone involves two key transformations occurring in a single reaction vessel:

-

Reductive Amination: N-Boc-4-piperidone is first reacted with a primary or secondary amine in the presence of a reducing agent to form the corresponding 4-amino-N-Boc-piperidine intermediate.

-

Urea Formation: The newly formed secondary amine then reacts with an isocyanate to yield the final urea product.

The overall transformation can be depicted as follows:

Caption: Overall reaction scheme for the one-pot synthesis.

The mechanism of the initial reductive amination involves the formation of an iminium ion intermediate from the reaction of N-Boc-4-piperidone and the amine, which is then reduced by a hydride source, typically sodium triacetoxyborohydride (NaBH(OAc)₃), to give the 4-amino-N-Boc-piperidine.[7][8] The subsequent urea formation is a nucleophilic addition of the secondary amine to the electrophilic carbon of the isocyanate.[9][10]

Experimental Protocol

This protocol provides a general procedure for the one-pot synthesis of a representative urea derivative. The quantities can be adjusted based on the specific substrates used.

Materials and Reagents:

-

N-Boc-4-piperidone

-

Primary or secondary amine (e.g., Aniline)

-

Isocyanate (e.g., Phenyl isocyanate)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for work-up and purification

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add N-Boc-4-piperidone (1.0 eq). Dissolve it in anhydrous DCM (approximately 0.1 M solution).

-

Reductive Amination: Add the amine (1.1 eq) to the solution. Stir for 20-30 minutes at room temperature.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-